molecular formula C11H15NO2S B1668310 (3-propan-2-ylphenyl) N-methyl-N-sulfanylcarbamate CAS No. 101491-88-7

(3-propan-2-ylphenyl) N-methyl-N-sulfanylcarbamate

Cat. No.: B1668310
CAS No.: 101491-88-7
M. Wt: 225.31 g/mol
InChI Key: QPJGONVSRFMVHE-UHFFFAOYSA-N
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Description

(3-propan-2-ylphenyl) N-methyl-N-sulfanylcarbamate is a chemical compound with the molecular formula C11H15NO2S. It is known for its unique structure, which includes a carbamate group, a mercapto group, and an isopropylphenyl ester group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, N-mercapto-N-methyl-, m-isopropylphenyl ester typically involves the reaction of N-methyl-N-mercapto carbamic acid with m-isopropylphenol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-propan-2-ylphenyl) N-methyl-N-sulfanylcarbamate undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Disulfides and sulfoxides.

    Reduction: Alcohols and amines.

    Substitution: Various substituted carbamates and esters.

Scientific Research Applications

(3-propan-2-ylphenyl) N-methyl-N-sulfanylcarbamate is used in a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, N-mercapto-N-methyl-, m-isopropylphenyl ester involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. The ester group can undergo hydrolysis, releasing the active carbamate moiety, which can interact with various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, methyl ester
  • Carbamic acid, ethyl ester
  • Carbamic acid, N-mercapto-N-methyl-, phenyl ester

Uniqueness

(3-propan-2-ylphenyl) N-methyl-N-sulfanylcarbamate is unique due to the presence of the isopropylphenyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific interactions with molecular targets are required.

Properties

CAS No.

101491-88-7

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

(3-propan-2-ylphenyl) N-methyl-N-sulfanylcarbamate

InChI

InChI=1S/C11H15NO2S/c1-8(2)9-5-4-6-10(7-9)14-11(13)12(3)15/h4-8,15H,1-3H3

InChI Key

QPJGONVSRFMVHE-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=CC=C1)OC(=O)N(C)S

Canonical SMILES

CC(C)C1=CC(=CC=C1)OC(=O)N(C)S

Appearance

Solid powder

101491-88-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Carbamic acid, N-mercapto-N-methyl-, m-isopropylphenyl ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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